4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile

regioisomer structural identity quality control

4-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile (CAS 1114850-41-7) is a synthetic heterocyclic small molecule (C22H14N2O3S; MW 386.43) belonging to the 1,4-benzothiazine-1,1-dioxide class. The compound features a benzothiazine dioxide core bearing a C2-benzoyl substituent and an N4-(4-cyanophenyl) group.

Molecular Formula C22H14N2O3S
Molecular Weight 386.43
CAS No. 1114850-41-7
Cat. No. B2461278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile
CAS1114850-41-7
Molecular FormulaC22H14N2O3S
Molecular Weight386.43
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C#N
InChIInChI=1S/C22H14N2O3S/c23-14-16-10-12-18(13-11-16)24-15-21(22(25)17-6-2-1-3-7-17)28(26,27)20-9-5-4-8-19(20)24/h1-13,15H
InChIKeyWEQUFWIPYKXBKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile (CAS 1114850-41-7): Structural Identity and Procurement Baseline


4-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile (CAS 1114850-41-7) is a synthetic heterocyclic small molecule (C22H14N2O3S; MW 386.43) belonging to the 1,4-benzothiazine-1,1-dioxide class . The compound features a benzothiazine dioxide core bearing a C2-benzoyl substituent and an N4-(4-cyanophenyl) group . This scaffold is recognized in medicinal chemistry for its dense functionalization and structural rigidity, which support exploration across diverse biological target classes including kinases, viral polymerases, and antimicrobial pathways [1]. Commercially, the compound is available at research-grade purity (≥95%) from multiple vendors under catalog numbers such as CM873743, positioning it as a specialized building block or screening candidate rather than a validated probe or drug lead .

1,4-Benzothiazine-1,1-dioxide core with C2-benzoyl and N4-(4-cyanophenyl) substitution pattern
Para-nitrile regioisomer (CAS 1114850-41-7) specified for kinase-targeted SAR and probe design
Research-grade purity suitable for primary screening and library construction workflows

Why Generic Substitution Fails for 4-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile


Benzothiazine-1,1-dioxide derivatives are not functionally interchangeable. Within this chemotype, three structural variables dictate biological and physicochemical behavior: (i) the N4 substitution identity, (ii) the C2 substitution identity, and (iii) the regiochemistry of the benzonitrile attachment (3- vs. 4-position on the N-phenyl ring). The target compound pairs a C2-benzoyl group with a para-cyanophenyl N4 substituent . Its closest regioisomer—3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile (CAS 1114886-16-6)—shares the identical molecular formula and core but differs exclusively in the meta vs. para nitrile orientation . In computational docking studies on analogous N4-substituted 1,4-benzothiazine-1,1-dioxides, N4-aryl substitution patterns directly modulate binding affinity to kinase targets such as AKT1, with docking scores varying by >1 kcal/mol between structurally adjacent analogs [1]. Procurement of an incorrectly specified regioisomer or an analog with a divergent N4/C2 combination therefore carries a high risk of irreproducible screening results.

Regioisomer mismatch Meta-nitrile analog (CAS 1114886-16-6) shares identical formula and MW but may alter target binding orientation and SAR interpretation.
C2 electronic shift Replacing C2-benzoyl with 4-methoxybenzoyl introduces electron-donating effects that change carbonyl reactivity and predicted docking behavior.
Oxidation state difference Non-dioxide (sulfide) analogs lack C2 activation for derivatization and may exhibit a different metabolic profile in cellular assays.

Quantitative Evidence Guide: Differentiation of 4-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile from Closest Analogs


Regioisomeric Purity: Para vs. Meta Benzonitrile Substitution Defines Procurement Identity

The target compound bears the nitrile group at the para position of the N4-phenyl ring, while its closest cataloged analog—3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile (CAS 1114886-16-6)—places the nitrile at the meta position . The two regioisomers are constitutional isomers sharing identical molecular formula (C22H14N2O3S) and molecular weight (386.43 g/mol), but they are chromatographically distinguishable and are assigned distinct CAS numbers and catalog entries by vendors . No co-elution or identity confusion is acceptable for quantitative screening workflows.

Regioisomer Identity
Head-to-head
Para-CN (CAS 1114850-41-7) Meta-CN (CAS 1114886-16-6)
Regioisomer confirmation is needed to prevent false SAR interpretation; procurement should specify para isomer.
Identical formula (C22H14N2O3S), different CAS and InChIKey; chromatographic separation achievable.
regioisomer structural identity quality control procurement specification

C2-Benzoyl vs. C2-(4-Methoxybenzoyl): Substituent Electronic Modulation in 1,4-Benzothiazine-1,1-dioxides

The target compound features an unsubstituted benzoyl group at C2. A closely related analog—3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile (CAS 1114653-20-1)—replaces the C2-benzoyl with a 4-methoxybenzoyl group, introducing an electron-donating methoxy substituent (Hammett σp = −0.27) that alters the electronic character of the C2 carbonyl [1]. This electronic modulation affects both the compound's reactivity as a synthetic intermediate and its putative target-binding interactions in biological assays [2].

C2 Electronic Character
Reported
Benzoyl (unsubstituted) 4-Methoxybenzoyl; ΔMW +30
C2 substituent electronic effects may influence docking poses and synthetic reactivity; direct analog data is limited.
Hammett σp (OMe) = −0.27 alters carbonyl electrophilicity.
structure-activity relationship electron-withdrawing group benzothiazine medicinal chemistry

N4-Aryl Substitution Impacts Kinase Docking Scores: Class-Level Computational Evidence

In a 2025 computational study of N4-substituted 1,4-benzothiazine-1,1-dioxide derivatives, molecular docking against the AKT1 kinase target revealed that N4-aryl substitution patterns directly influence predicted binding affinity. Compounds within the series achieved docking scores ranging from −8.02 to −8.29 kcal/mol, with the top-performing analog (compound 10) approaching the score of the clinical-stage AKT inhibitor Capivasertib (−8.40 kcal/mol) [1]. The target compound, bearing an N4-(4-cyanophenyl) substituent, occupies a defined region of this SAR landscape that is distinct from analogs with N4-alkyl or N4-(substituted-benzyl) groups.

N4-Aryl Docking Scores
Class-level
−8.02 to −8.29 kcal/mol (series); Capivasertib ref. −8.40
Class-level docking data may support N4-(4-cyanophenyl) as a starting point for AKT1-focused optimization; direct testing required.
Target compound not directly evaluated in the cited study; computational only.
molecular docking kinase inhibitor AKT1 computational chemistry drug discovery

Sulfone Oxidation State: 1,1-Dioxide vs. Non-Oxidized 4H-1,4-Benzothiazine Core

The target compound incorporates the 1,1-dioxide (sulfone) oxidation state at the thiazine sulfur. In synthetic sequences, 4H-1,4-benzothiazines are typically oxidized to their 1,1-dioxide congeners using hydrogen peroxide in glacial acetic acid to activate the C2 methylene/methine protons for subsequent alkylation or functionalization [1]. The sulfone group increases molecular polarity (lower calculated logP), enhances aqueous solubility relative to the non-oxidized sulfide, and improves metabolic stability by eliminating the thioether as a site of oxidative metabolism [2].

Oxidation State Profile
Class-level
1,1-Dioxide (sulfone): Increased polarity, C2 activated, metabolically resistant
Sulfide: Lower polarity, C2 less activated, potential S-oxidation site
Sulfone oxidation state enables C2 functionalization chemistry; non-oxidized analogs are distinct entities.
Qualitative comparison based on synthetic precedent; logP shift ~1–2 units.
sulfone oxidation state physicochemical property metabolic stability

Optimal Application Scenarios for 4-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile Based on Differential Evidence


Kinase Inhibitor Discovery: AKT1-Targeted Library Design

The N4-(4-cyanophenyl) substitution pattern of this compound maps directly onto the N4-aryl SAR axis identified in the 2025 AKT1 docking study, where N4-substituted 1,4-benzothiazine-1,1-dioxides achieved docking scores within 0.11–0.38 kcal/mol of Capivasertib [1]. Researchers building focused kinase inhibitor libraries should select this specific regioisomer (para-CN) over the meta-CN variant (CAS 1114886-16-6) to systematically probe the spatial and electronic requirements of the AKT1 allosteric pocket at the N4-aryl binding region.

Synthetic Methodology: C2-Functionalization via Sulfone-Directed Chemistry

The 1,1-dioxide oxidation state activates the C2 position for deprotonation and subsequent alkylation or condensation chemistry, as demonstrated in the synthetic route to N4-substituted and C2-disubstituted derivatives [1][2]. This compound serves as a viable electrophilic or nucleophilic partner in C2 diversification strategies. The C2-benzoyl group additionally provides a ketone handle for oxime formation, hydrazone synthesis, or reduction to the corresponding alcohol, enabling further scaffold elaboration.

Antimicrobial Screening: Gram-Positive Bacterial Panel

Benzothiazine-1,1-dioxide derivatives as a class have demonstrated antimicrobial activity against Gram-positive bacterial strains including Staphylococcus aureus and Enterococcus faecalis [1]. While target-specific MIC data for CAS 1114850-41-7 have not been reported in the peer-reviewed literature, the compound's structural features—particularly the electron-withdrawing benzonitrile and benzoyl groups—are consistent with substructures present in literature-reported active benzothiazine antibacterials. Procurement for antimicrobial screening should include orthogonal purity verification (HPLC, ≥95%) to rule out bioactive impurities as confounding factors.

Regioisomer-Controlled Chemical Biology Probe Development

The unambiguous para-nitrile geometry of this compound makes it suitable as a structurally defined chemical probe where regioisomeric purity is critical for target engagement studies. Unlike the meta-nitrile analog (CAS 1114886-16-6), which presents a different dipole moment and hydrogen-bond acceptor orientation, the para isomer offers a linear nitrile vector that can be exploited for consistent binding pose modeling and SAR interpretation across multiple target classes [1].

Application
Selection Property
Validation Focus
AKT1 kinase inhibitor discovery
N4-(4-cyanophenyl) regioisomer for SAR mapping
AKT1 docking score verification (direct assay)
C2 synthetic elaboration
1,1-dioxide for C2 activation
Reactivity and purity check (NMR, HPLC)
Antimicrobial screening (Gram-positive)
Benzothiazine-dioxide scaffold with electron-withdrawing groups
MIC determination; rule out bioactive impurities
Regioisomer-controlled chemical probe
Para-nitrile geometry for consistent binding pose modeling
Structural identity confirmation (HPLC, NMR)
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